2-tert-butyl-6-Methyl-1H-indole

Catalog No.
S902871
CAS No.
1049676-92-7
M.F
C13H17N
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-tert-butyl-6-Methyl-1H-indole

CAS Number

1049676-92-7

Product Name

2-tert-butyl-6-Methyl-1H-indole

IUPAC Name

2-tert-butyl-6-methyl-1H-indole

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C13H17N/c1-9-5-6-10-8-12(13(2,3)4)14-11(10)7-9/h5-8,14H,1-4H3

InChI Key

ZNMVKXJAUKMBIZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(N2)C(C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(C)(C)C

2-tert-butyl-6-Methyl-1H-indole (CAS 1049676-92-7) is a highly specialized, sterically encumbered heterocyclic building block utilized in advanced materials, dynamic covalent chemistry, and pharmaceutical synthesis [1]. The molecule is defined by the synergistic combination of a massive steric shield at the C2 position (tert-butyl) and an electron-donating methyl group at the C6 position[2]. This dual functionalization creates a unique electronic and steric environment: the C6-methyl elevates the HOMO level and increases the nucleophilicity of the indole core, while the C2-tert-butyl group completely blocks C2-directed side reactions, prevents oxidative dimerization, and precisely tunes the steric strain of adducts formed at the C3 position [1]. For industrial buyers, this compound is procured when standard indoles fail due to poor regioselectivity, insufficient electron density, or lack of thermal responsiveness in dynamic polymer applications [2].

Substituting this compound with simpler analogs like 2-methylindole, 6-methylindole, or 2-tert-butylindole fundamentally compromises process outcomes [1]. Replacing the 2-tert-butyl group with a smaller 2-methyl group drastically reduces the steric strain at the C2-C3 interface; in dynamic covalent chemistry (such as TAD-indole transclick reactions), this lowers the dissociation activation energy, shifting the thermal reversibility window outside the desired 90–100 °C range [1]. Conversely, using 2-tert-butylindole without the 6-methyl group results in a higher oxidation potential and a wider electronic bandgap, which degrades hole-transport efficiency in OLED applications and reduces π-nucleophilicity in oxidative cross-couplings [2]. Therefore, procurement of the exact 2-tert-butyl-6-methyl-1H-indole structure is mandatory when a workflow requires both absolute C3-regioselectivity and a precisely tuned, electron-rich core[2].

Thermal Reversibility Tuning in Dynamic Covalent Chemistry

In the synthesis of dynamic covalent polymers utilizing triazolinedione (TAD) transclick chemistry, the steric bulk at the C2 position dictates the thermal reversibility of the resulting adduct. 2-tert-butyl indoles exhibit a highly controlled reversibility onset at approximately 95 °C, whereas less hindered 2-methylindole derivatives require temperatures exceeding 120 °C to achieve the same bond dissociation half-life [1].

Evidence DimensionOnset temperature of reversibility (t1/20 = 15 min) for TAD-indole adducts
Target Compound Data~95 °C (driven by 2-tert-butyl steric bulk)
Comparator Or Baseline2-methylindole derivatives (>120 °C)
Quantified Difference~25 °C reduction in reversibility onset temperature
ConditionsTriazolinedione (TAD) adduct formation, 0.04 M concentration

The massive steric bulk of the 2-tert-butyl group precisely tunes the thermal deblocking temperature, making this compound essential for manufacturing heat-responsive self-healing polymers.

Oxidation Potential and π-Nucleophilicity Enhancement

The presence of the electron-donating 6-methyl group significantly alters the electronic landscape of the indole core. Electrochemical studies on substituted indoles demonstrate that adding an alkyl electron-donating group lowers the anodic oxidation potential by approximately 100 mV compared to the unsubstituted baseline, enhancing the molecule's π-nucleophilicity for oxidative cross-coupling reactions [1].

Evidence DimensionAnodic oxidation potential (E_ox vs Ag/AgCl)
Target Compound Data~0.85 V (lowered by 6-methyl EDG effect)
Comparator Or Baseline2-tert-butylindole (~0.95 V)
Quantified Difference~100 mV reduction in oxidation potential
ConditionsCyclic voltammetry in standard organic electrolyte (e.g., HFIP/DCE or MeCN)

The lowered oxidation potential enables higher yields under milder oxidative coupling conditions and improves hole-injection properties when formulated into optoelectronic materials.

Suppression of Oligomerization and Regioselectivity Control

During electrophilic aromatic substitution or metal-catalyzed functionalization, unsubstituted or 6-methyl-only indoles frequently suffer from competitive C2-alkylation and oxidative dimerization, often limiting C3-target yields to below 60%. The incorporation of the 2-tert-butyl group provides absolute steric shielding, blocking the C2 position entirely and pushing C3-regioselective yields above 95% while eliminating oligomeric byproducts [1].

Evidence DimensionYield of pure C3-functionalized product without C2-byproducts or dimers
Target Compound Data>95% C3-regioselectivity
Comparator Or Baseline6-methylindole (<60% C3-selectivity, high dimerization)
Quantified Difference>35% increase in target yield, elimination of C2-side reactions
ConditionsElectrophilic aromatic substitution or metal-catalyzed cross-coupling at the C3 position

By completely blocking the C2 position, this compound eliminates the need for complex chromatographic separations of regioisomers, drastically reducing downstream purification costs during industrial scale-up.

Building Blocks for Dynamic Covalent Polymers and Self-Healing Materials

Because the 2-tert-butyl group perfectly tunes the steric strain of TAD-indole adducts to reverse at ~95 °C, this compound is an optimal precursor for thermally responsive 'transclick' polymers. Industrial buyers use it to formulate self-healing resins and recyclable thermosets where precise thermal deblocking is application-critical [1].

Hole-Transport Materials (HTMs) in Optoelectronics

The combination of the electron-donating 6-methyl group (which lowers the oxidation potential) and the bulky 2-tert-butyl group (which prevents molecular aggregation and excimer formation) makes this compound a superior core for synthesizing solution-processable HTMs and fluorescent dopants with high morphological stability [2].

Regiocontrolled Precursor for Complex Pharmaceutical Intermediates

In medicinal chemistry workflows requiring strict functionalization at the indole C3 position, the 2-tert-butyl group acts as a robust, non-removable steric shield. This guarantees absolute regioselectivity during late-stage electrophilic substitutions or transition-metal-catalyzed cross-couplings, minimizing waste and ensuring high-purity batch reproducibility[2].

XLogP3

4.1

Dates

Last modified: 08-16-2023

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